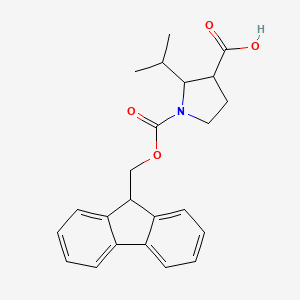
1-(9H-フルオレン-9-イルメトキシカルボニル)-2-プロパン-2-イルピロリジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity.
科学的研究の応用
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid is widely used in scientific research, including:
Chemistry: It serves as a building block in organic synthesis and peptide chemistry.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into drug development and pharmacokinetics often involves this compound.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
作用機序
The compound seems to be a derivative of pyrrolidine, which is a basic nitrogenous heterocycle and is found in many natural alkaloids and pharmaceuticals . Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including acting as ligands for neurotransmitter receptors .
準備方法
The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups and the formation of the pyrrolidine ring. Common synthetic routes include:
Protection of the amine group: This is usually achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to protect the amine group.
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Industrial production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using automated synthesis equipment.
化学反応の分析
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium azide (NaN3).
Major products: The major products depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar compounds include:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid: Known for its use in peptide synthesis.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide coupling reactions.
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid: Another compound used in organic synthesis.
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid stands out due to its specific structural features and reactivity, making it a valuable tool in various research applications.
生物活性
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and drug development. This article explores its biological activity through various studies and findings.
- Molecular Formula : C₁₉H₁₉NO₄
- Molecular Weight : 321.36 g/mol
- CAS Number : 1631046-97-3
The compound exhibits its biological activity primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation. The structure of the fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in enhancing the lipophilicity and stability of the compound, facilitating its cellular uptake and subsequent effects.
Anticancer Properties
Research has demonstrated that derivatives of the Fmoc group can induce apoptosis in cancer cells. A notable study focused on N-aryl-9-oxo-9H-fluorene-1-carboxamides, which share structural similarities with our compound, showed significant induction of apoptosis in various cancer cell lines including T47D and HCT116. The effective concentration (EC50) values reported were between 0.15 to 0.29 µM, indicating strong potency against these cell lines .
Inhibition of Cell Proliferation
The compound has also been evaluated for its ability to inhibit cell proliferation. In a high-throughput screening assay, modifications to the fluorenyl ring structure were assessed, with certain analogs showing enhanced activity compared to the original lead compounds. This suggests that our compound may similarly exhibit inhibitory effects on cell growth through structural optimization .
Data Tables
| Activity | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|
| Apoptosis Induction | T47D | 0.15 - 0.29 | |
| Apoptosis Induction | HCT116 | 0.15 - 0.29 | |
| Proliferation Inhibition | SNU398 | 0.15 - 0.29 |
Case Studies
-
Case Study on Apoptosis Induction :
A study published in Molecular Cancer Therapeutics explored the apoptotic effects of N-aryl derivatives related to our compound. The findings indicated that specific substitutions at the 7-position on the fluorenyl ring significantly enhanced apoptotic activity, suggesting a similar potential for our compound if appropriately modified . -
In Vivo Efficacy :
Although primarily studied in vitro, preliminary investigations into related compounds indicate potential for in vivo efficacy against tumors in animal models. Future studies are needed to evaluate pharmacokinetics and bioavailability for clinical applications.
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-14(2)21-19(22(25)26)11-12-24(21)23(27)28-13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPJSOLNGLRHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














